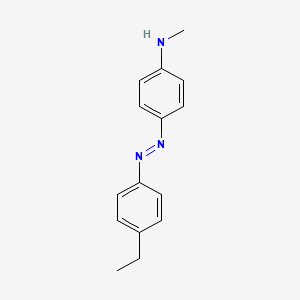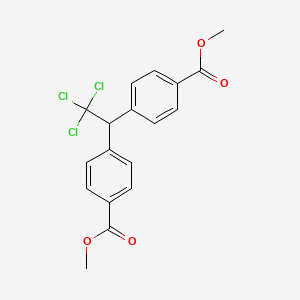![molecular formula C9H9IO B14627064 1-[(Ethenyloxy)methyl]-2-iodobenzene CAS No. 57056-91-4](/img/structure/B14627064.png)
1-[(Ethenyloxy)methyl]-2-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Ethenyloxy)methyl]-2-iodobenzene is an organic compound that belongs to the class of aromatic compounds known as iodobenzenes. These compounds are characterized by the presence of an iodine atom attached to a benzene ring. The compound’s molecular structure includes an ethenyloxy group and a methyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the diazotization of aniline to form iodobenzene, which is then subjected to further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of 1-[(Ethenyloxy)methyl]-2-iodobenzene may involve large-scale iodination reactions using iodine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
化学反応の分析
Types of Reactions
1-[(Ethenyloxy)methyl]-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Addition Reactions: The ethenyloxy group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation may produce corresponding oxides.
科学的研究の応用
1-[(Ethenyloxy)methyl]-2-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(Ethenyloxy)methyl]-2-iodobenzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ethenyloxy and methyl groups can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
類似化合物との比較
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
1-(Ethenyloxy)-octadecane: Contains an ethenyloxy group but lacks the iodine atom.
Phenyl iodide: Another name for iodobenzene, highlighting its structural similarity.
Uniqueness
The presence of both the iodine atom and the ethenyloxy group allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
57056-91-4 |
|---|---|
分子式 |
C9H9IO |
分子量 |
260.07 g/mol |
IUPAC名 |
1-(ethenoxymethyl)-2-iodobenzene |
InChI |
InChI=1S/C9H9IO/c1-2-11-7-8-5-3-4-6-9(8)10/h2-6H,1,7H2 |
InChIキー |
UFCYJNABMFHXDD-UHFFFAOYSA-N |
正規SMILES |
C=COCC1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)



![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)

![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)




